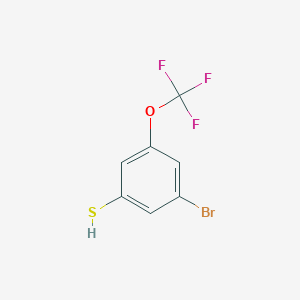

3-Bromo-5-(trifluoromethoxy)benzenethiol

Description

Properties

IUPAC Name |

3-bromo-5-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3OS/c8-4-1-5(3-6(13)2-4)12-7(9,10)11/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKURYDCIJKGBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethoxy)benzenethiol typically involves the bromination of 5-(trifluoromethoxy)benzenethiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethoxy)benzenethiol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Disulfides, sulfonic acids, or sulfoxides.

Reduction Reactions: Reduced forms of the original compound with modified functional groups.

Scientific Research Applications

3-Bromo-5-(trifluoromethoxy)benzenethiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: Explored for its potential therapeutic applications. Derivatives of this compound are studied for their efficacy in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzenethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiol group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Bromobenzotrifluoride: Similar structure but lacks the thiol group.

3,5-Bis(trifluoromethyl)benzenethiol: Contains two trifluoromethyl groups instead of one trifluoromethoxy group.

3-Bromo-α,α,α-trifluorotoluene: Similar structure but with a methyl group instead of a thiol group.

Uniqueness

3-Bromo-5-(trifluoromethoxy)benzenethiol is unique due to the presence of both a trifluoromethoxy group and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Bromo-5-(trifluoromethoxy)benzenethiol, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves bromination and functionalization of a pre-aromatic scaffold. For example, bromination of 5-(trifluoromethoxy)benzenethiol derivatives using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 25°C for 12 hours achieves selective substitution at the 3-position . Post-synthesis purification via column chromatography (e.g., PE:EA = 10:1) is critical for isolating the product. Yield optimization requires stoichiometric control of NBS and monitoring reaction progress via TLC or LCMS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- H/F NMR : Chemical shifts for aromatic protons (δ ~7.5–8.0 ppm) and trifluoromethoxy groups (δ ~−57 to −60 ppm) confirm substitution patterns .

- LCMS : Molecular ion peaks ([M+H]) and isotopic patterns (Br: 1:1 for Br/Br) validate molecular weight and purity .

- ATR-IR : S–H stretches (~2550 cm) and C–Br vibrations (~600 cm) confirm functional group integrity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Store under nitrogen in sealed containers at 4°C to prevent oxidation and degradation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal to minimize environmental hazards .

Advanced Research Questions

Q. How does the dissociative adsorption of this compound on Au(111) compare to simpler benzenethiols, and what computational models explain these differences?

- Methodological Answer : Density functional theory (DFT) simulations show that the trifluoromethoxy and bromo substituents sterically hinder adsorption on Au(111), reducing physisorption energy (0.07 eV vs. 0.32 eV for alkanethiols) . Dissociative adsorption involves S–H bond cleavage, forming thiolate (CHBr(OCF)S–Au) and H desorption, with an exothermic energy gain of 0.20 eV . Surface-sensitive techniques like STM and XPS are recommended to validate orientation (tilt angle) and adsorption sites experimentally .

Q. What mechanistic pathways govern the coupling of this compound with aryl halides under palladium catalysis?

- Methodological Answer : The reaction proceeds via a Pd/Pd cycle:

- Oxidative Addition : Pd inserts into the C–Br bond, forming a Pd intermediate.

- Transmetallation : Thiolate transfer from Au to Pd occurs, stabilized by ligands like Xantphos.

- Reductive Elimination : C–S bond formation yields biaryl sulfides.

- Key Considerations : Use CsCO as a base and toluene as a solvent at 90°C to enhance coupling efficiency. Monitor side reactions (e.g., homocoupling) via GC-MS .

Q. How can contradictions in reported self-assembled monolayer (SAM) ordering of benzenethiol derivatives on Au(111) be resolved experimentally?

- Methodological Answer : Discrepancies in SAM ordering (e.g., ordered vs. disordered phases) arise from differences in surface preparation (e.g., flame-annealed vs. sputtered Au) and solvent choice . To resolve:

- Controlled Environment : Conduct adsorption under inert conditions (N glovebox) to prevent oxidation.

- In Situ AFM/STM : Image surface morphology during SAM formation to track real-time ordering.

- Solvent Polarity : Test polar (ethanol) vs. nonpolar (hexane) solvents to assess solvent-driven assembly .

Q. What intermediates are derived from this compound in complex molecule synthesis, and how are they functionalized?

- Methodological Answer : Common intermediates include:

- Benzyl Alcohols : Reduction of the thiol group yields 3-Bromo-5-(trifluoromethoxy)benzyl alcohol, used in esterification or etherification .

- Sulfonamides : Reaction with chlorosulfonyl isocyanate forms sulfonamide derivatives for drug discovery .

- Disulfides : Oxidative coupling with diisopropylamine catalysts produces aryl disulfides, applicable in polymer chemistry .

Q. How do computational adsorption energy predictions (DFT) align with experimental data for thiol-based SAMs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.